Methyl 3-(difluoromethyl)isonicotinate

Description

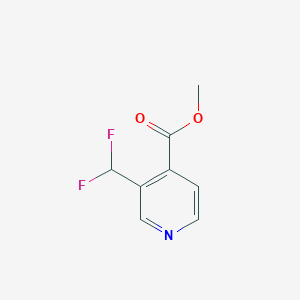

Methyl 3-(difluoromethyl)isonicotinate (CAS No. 1443288-74-1) is a fluorinated pyridine derivative with a difluoromethyl (-CF₂H) substituent at the 3-position of the isonicotinate ring. Its structure combines a methyl ester group at the 1-position and a difluoromethyl group at the 3-position (Figure 1). This compound has garnered attention in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, lipophilicity, and bioavailability .

Recent studies highlight its role in quorum sensing inhibition (QSI) and radiopharmaceutical synthesis. For instance, it was synthesized as part of a structure-activity relationship (SAR) study to evaluate positional effects of the -CF₂H group on bacterial communication pathways in Pseudomonas aeruginosa . Commercially, it is marketed as a building block for drug discovery, emphasizing its utility in synthesizing advanced intermediates .

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

methyl 3-(difluoromethyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-4-6(5)7(9)10/h2-4,7H,1H3 |

InChI Key |

JGYDLJMVQUVKIA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)isonicotinate typically involves the difluoromethylation of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of difluoromethyl carboxylic acids.

Reduction: Formation of difluoromethyl alcohols.

Substitution: Formation of various substituted isonicotinates.

Scientific Research Applications

Medicinal Chemistry Applications

Quorum Sensing Inhibition

One of the most notable applications of methyl 3-(difluoromethyl)isonicotinate is in the field of quorum sensing inhibition. Quorum sensing is a mechanism used by bacteria to communicate and coordinate their behavior, particularly in biofilm formation and virulence. Research has demonstrated that derivatives of this compound can act as bioisosteres of pyridine-N-oxide, showing promise in inhibiting quorum sensing in Pseudomonas aeruginosa. Specifically, while this compound itself did not exhibit significant activity, related compounds showed varying degrees of inhibition with IC50 values ranging from 19 to 35 µM compared to the reference compound 4NPO .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives, it was found that certain analogs exhibited significant antibiofilm activity against Chromobacterium violaceum, a model organism for studying quorum sensing. The results indicated that while this compound did not perform well alone, its structural modifications could enhance antimicrobial efficacy .

Agrochemical Applications

Development of Neonicotinoids

In agrochemistry, this compound serves as a precursor or building block for synthesizing neonicotinoid insecticides. These compounds are designed to target insect nicotinic acetylcholine receptors, leading to paralysis and death in pests. The difluoromethyl group enhances the binding affinity and selectivity of these insecticides compared to their non-fluorinated counterparts. The synthesis of new analogs incorporating this moiety has shown promise in improving the efficacy and reducing environmental impact .

Synthetic Methodologies

Transition Metal-Free Synthesis

Recent advancements have introduced transition metal-free methods for synthesizing N-difluoromethylated pyridines, including this compound. These methods utilize readily available reagents and have demonstrated high conversion rates with minimal environmental impact. The ability to produce this compound efficiently opens avenues for its use in various chemical applications, including pharmaceuticals and agrochemicals .

Data Summary Table

Case Studies

Case Study 1: Quorum Sensing Inhibition

A study conducted on a library of pyridine derivatives included this compound. While this specific compound showed no significant quorum sensing inhibition, other derivatives with similar structures demonstrated promising results against biofilm formation and protease activity in Pseudomonas aeruginosa. This highlights the potential for structural optimization in drug design .

Case Study 2: Synthesis of Neonicotinoids

Research focused on creating new neonicotinoid compounds utilizing this compound as a starting material revealed that modifications could lead to more effective insecticides. These studies emphasized the importance of fluorinated groups in enhancing biological activity while maintaining safety profiles .

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)isonicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, synthetic accessibility, and physicochemical properties of Methyl 3-(difluoromethyl)isonicotinate are strongly influenced by its substitution pattern. Below, we compare it with structurally related pyridine derivatives.

Positional Isomers: 2- vs. 3-Substituted Difluoromethyl Derivatives

The position of the -CF₂H group critically determines biological activity. aeruginosa, whereas its positional isomer, Methyl 2-(difluoromethyl)isonicotinate (6), demonstrated significant QSI effects. This underscores the necessity of -CF₂H at the 2-position for disrupting bacterial communication .

Substituent Variations: Fluorine vs. Other Functional Groups

Replacing -CF₂H with alternative groups alters electronic and steric properties:

- Ethyl 3-fluoro-2-methylisonicotinate (CAS 1260784-53-9) substitutes -CF₂H with a single fluorine (-F) and methyl (-CH₃) group. The reduced electronegativity and steric bulk of -F compared to -CF₂H may diminish bioavailability and target affinity .

- Methyl 3-aminoisonicotinate derivatives (e.g., CAS 173435-41-1) feature amino (-NH₂), chloro (-Cl), or methoxy (-OCH₃) groups. These substituents lack fluorine’s metabolic stability but may improve solubility or hydrogen-bonding interactions .

Physicochemical and Structural Insights

Fluorine’s inductive effects reduce basicity and enhance membrane permeability . The -CF₂H group in this compound introduces a strong dipole moment and steric hindrance, which may disrupt protein binding compared to non-fluorinated analogs. For example, Methyl 3-(bromomethyl)isonicotinate (CAS 116986-10-8) replaces -CF₂H with -CH₂Br, increasing molecular weight (238.06 g/mol vs. 187.14 g/mol) and altering reactivity for nucleophilic substitution .

Biological Activity

Methyl 3-(difluoromethyl)isonicotinate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a difluoromethyl group at the 3-position. This modification is significant as it influences the compound's pharmacological properties and biological interactions.

The biological activity of this compound has been linked to its ability to interact with various biological targets. One study demonstrated that this compound exhibits quorum sensing inhibition against Pseudomonas aeruginosa, a pathogenic bacterium known for its biofilm formation and antibiotic resistance. However, the specific activity of this compound was found to be less effective compared to other derivatives like 2-difluoromethylpyridine, which showed significant quorum sensing inhibition with an IC50 value of 35 μM .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have shown varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating infections caused by these bacteria.

Antibiofilm Activity

The compound's ability to inhibit biofilm formation was assessed in several studies. While this compound did not show significant biofilm inhibition on its own, it was part of a broader investigation into the structure-activity relationship (SAR) of difluoromethylated compounds. The results indicated that modifications at different positions on the pyridine ring could enhance antibiofilm activity .

Data Tables

The following table summarizes key findings from various studies regarding the biological activities associated with this compound and related compounds:

Case Studies

- Quorum Sensing Inhibition : A study evaluated various difluoromethylated derivatives, including this compound, for their quorum sensing inhibition in Pseudomonas aeruginosa. The results indicated that while some derivatives showed promising activity, this compound did not demonstrate significant inhibition compared to other tested compounds .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related isonicotinate derivatives. The study reported MIC values indicating that while some compounds were effective against E. coli and S. aureus, this compound's performance was less pronounced than expected based on its structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.